![molecular formula C14H12N4O2S2 B5792455 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5792455.png)
4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has received significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting specific enzymes or proteins. For instance, in antimicrobial activity, it has been suggested that the compound inhibits the synthesis of bacterial cell walls by targeting the enzyme MurB. In anticancer activity, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole vary depending on the specific application. In antimicrobial activity, the compound has been shown to inhibit the growth of various bacterial and fungal strains. In anticancer activity, it has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In agriculture, it has been evaluated as a potential herbicide, fungicide, and insecticide with varying degrees of efficacy.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole in lab experiments include its broad range of potential applications, its relatively easy synthesis method, and its potential for optimization through structural modifications. However, the limitations include its potential toxicity, its limited solubility in water, and the need for further studies to fully understand its mechanism of action.
Future Directions
For research on 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole include further optimization of the synthesis method to improve yield and purity, the development of more potent derivatives with improved efficacy and reduced toxicity, and the exploration of its potential applications in other fields such as material science and environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action and to evaluate its potential for clinical use.
Synthesis Methods
The synthesis of 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole involves the reaction of 4-methyl-3-thiosemicarbazide with 4-nitrobenzyl chloride in the presence of sodium carbonate and acetonitrile. The resulting intermediate is then reacted with 2-thienyl isocyanate to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in medicine, agriculture, and material science. In medicine, it has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, it has been evaluated as a potential fungicide, herbicide, and insecticide. In material science, it has been investigated for its potential use in the development of sensors and electronic devices.
properties
IUPAC Name |
4-methyl-3-[(4-nitrophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-17-13(12-3-2-8-21-12)15-16-14(17)22-9-10-4-6-11(7-5-10)18(19)20/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPGOIRFIDFGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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